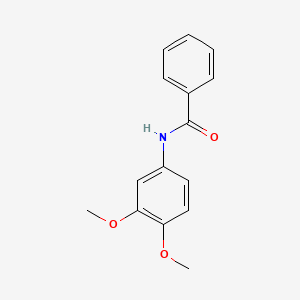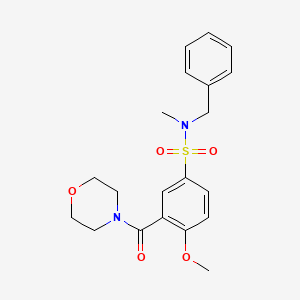
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines. BMS-986142 has shown promising results in preclinical studies and is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide reduces the activation of downstream signaling pathways, leading to a decrease in inflammation and autoimmunity.
Biochemical and Physiological Effects:
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in preclinical models. This reduction in cytokine production leads to a decrease in inflammation and autoimmunity. N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to reduce the production of autoantibodies in preclinical models of lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easier to administer in preclinical studies. One limitation of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in preclinical studies.
Zukünftige Richtungen
For N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide include clinical trials in patients with autoimmune diseases. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide. Other potential future directions include the development of combination therapies with other small molecule inhibitors of the JAK family, and the investigation of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide in other autoimmune diseases.
Synthesemethoden
The synthesis of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with N-methylmorpholine to form the N-methylmorpholinium salt. This salt is then reacted with benzylamine to form the benzylated product, which is subsequently reacted with 3-(4-morpholinylcarbonyl)benzenesulfonyl chloride to form the final product, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide was shown to reduce inflammation and improve skin pathology. In a mouse model of lupus, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide was shown to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide was shown to reduce inflammation and improve colon pathology.
Eigenschaften
IUPAC Name |
N-benzyl-4-methoxy-N-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-21(15-16-6-4-3-5-7-16)28(24,25)17-8-9-19(26-2)18(14-17)20(23)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKKVCVRYKDXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

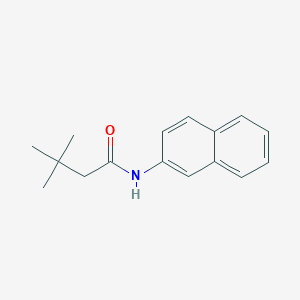
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
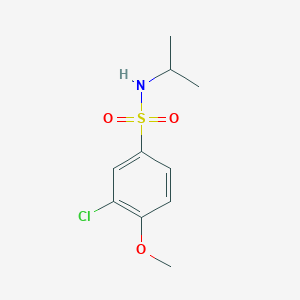
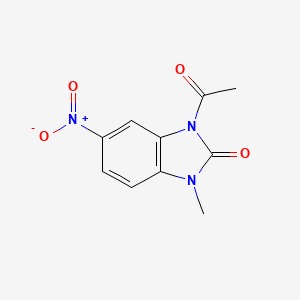
![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
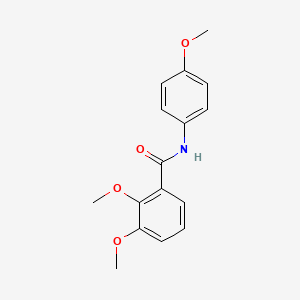
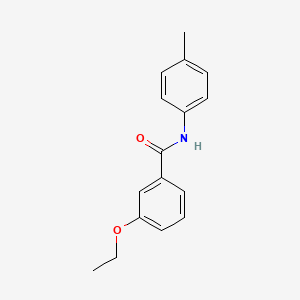
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)
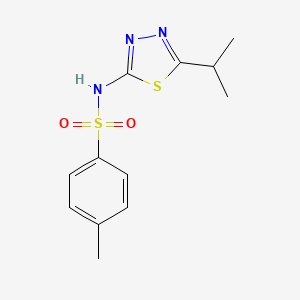
![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)
